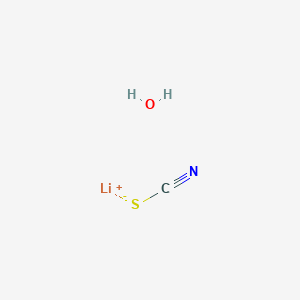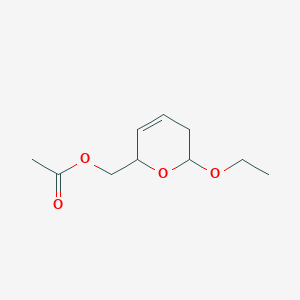
2-(propan-2-ylamino)ethyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester is an organic compound with the molecular formula C₁₄H₂₁NO₃. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group at the para position and an isopropylaminoethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester typically involves the esterification of 4-ethoxybenzoic acid with 2-(isopropylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-ethoxybenzoic acid and 2-(isopropylamino)ethanol.
Substitution Reactions: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous medium.
Substitution: Alkyl halides or other electrophiles in the presence of a base such as potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Hydrolysis: 4-Ethoxybenzoic acid and 2-(isopropylamino)ethanol.
Substitution: Various substituted benzoic acid derivatives.
Oxidation: Oxidized benzoic acid derivatives.
Scientific Research Applications
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical research
Mechanism of Action
The mechanism of action of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors. The isopropylamino group may enhance binding affinity to certain biological targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzoic acid ethyl ester: Similar structure but lacks the isopropylamino group.
4-Methoxybenzoic acid 2-(isopropylamino)ethyl ester: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxybenzoic acid 2-(methylamino)ethyl ester: Similar structure but with a methylamino group instead of an isopropylamino group
Uniqueness
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester is unique due to the presence of both the ethoxy and isopropylamino groups, which confer specific chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and binding affinity to biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
123354-93-8 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(propan-2-ylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13-7-5-12(6-8-13)14(16)18-10-9-15-11(2)3/h5-8,11,15H,4,9-10H2,1-3H3 |
InChI Key |
IHSIQLCMWPVNCC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
Key on ui other cas no. |
123354-93-8 |
Synonyms |
4-ethoxybenzoic acid 2-(isopropylamino)ethyl ester EBZ-IPAE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate](/img/structure/B40138.png)





![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)



